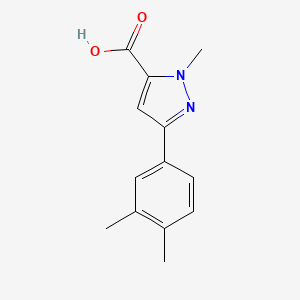

5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid

Beschreibung

5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid is a pyrazole derivative featuring a 3,4-dimethylphenyl substituent at the 5-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

5-(3,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJNMHXLWSFKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

The mechanism of action of pyrazoles can vary greatly depending on the specific compound and its functional groups. Some pyrazoles act by inhibiting certain enzymes, while others may interact with specific receptors or other cellular targets . The biochemical pathways affected by pyrazoles can also vary widely, and can include pathways involved in cell growth, inflammation, neurotransmission, and more .

The pharmacokinetics of pyrazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .

The specific effects of a pyrazole compound can depend on its mechanism of action and the biochemical pathways it affects. For example, a pyrazole that inhibits a certain enzyme might lead to a decrease in the production of a specific biochemical, resulting in a particular cellular or physiological effect .

Environmental factors can influence the action, efficacy, and stability of pyrazoles. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .

Biologische Aktivität

5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid is a synthetic organic compound classified as a pyrazole derivative. It features a pyrazole ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural sciences.

The synthesis of 5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. Common synthetic pathways include:

- Condensation Reactions : These are crucial for forming the pyrazole ring.

- Substitution Reactions : Used to introduce the 3,4-dimethylphenyl group.

The overall synthetic strategy is aimed at achieving high purity and yield for subsequent biological evaluations.

Biological Activities

Preliminary investigations into the biological activity of 5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid have indicated several potential effects:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth through various mechanisms. For instance, related pyrazole derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7, with IC50 values reported as low as 0.08 µM .

- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For example, some derivatives showed up to 93% inhibition of IL-6 at concentrations around 10 µM .

- Antimicrobial Effects : The compound's structural analogs have been tested against various bacterial strains, showing significant antimicrobial activity. For instance, certain pyrazole derivatives displayed effective inhibition against E. coli and Bacillus subtilis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in predicting the biological efficacy of pyrazole derivatives. A comparison of various compounds reveals how modifications influence their activity:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Chlorine substitution | Antimicrobial | Enhanced stability |

| 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | Dimethyl substitution | Antioxidant | Potentially lower toxicity |

| 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl substitution | Antiviral | Increased lipophilicity |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Ester functionality | Insecticidal | Different solubility profile |

This table illustrates how variations in substituents can significantly influence the biological activity and application potential of pyrazole derivatives.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Anticancer Research : A study reported that specific pyrazole derivatives exhibited potent EGFR inhibitory activity comparable to established drugs like erlotinib . This suggests that modifications in the phenyl substituent can enhance anticancer properties.

- Anti-inflammatory Studies : Research indicates that some pyrazole derivatives effectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Compounds showed significant reductions in inflammation markers when tested in vitro .

- Antimicrobial Testing : Various pyrazole derivatives were screened against multiple microbial strains, revealing promising results that warrant further exploration for potential therapeutic applications in infectious diseases .

Wissenschaftliche Forschungsanwendungen

Types of Reactions

- Oxidation : Converts the compound to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Reduces the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : Involves nucleophilic or electrophilic substitution where hydrogen atoms on the phenyl or pyrazole rings are replaced by other functional groups.

Major Products

The products formed depend on the specific reagents and conditions used. For instance:

- Oxidation yields ketones or aldehydes.

- Reduction produces alcohols or aldehydes.

- Substitution introduces various functional groups leading to a wide range of derivatives.

Biological Applications

Research indicates that 5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid exhibits several biological activities that make it a candidate for drug development.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to this one have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway. Research indicates that related compounds can reduce inflammation in animal models by decreasing prostaglandin synthesis .

Anticancer Activity

In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has shown cytotoxicity against human cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) .

Case Study 1: Anticancer Efficacy

A study on pyrazole derivatives revealed promising results concerning cytotoxicity against A431 and Jurkat cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a derivative closely related to this compound was tested. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .

Industrial Applications

Beyond its biological applications, 5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid is utilized in the industrial sector for synthesizing specialty chemicals, agrochemicals, and dyes. Its unique structure allows for the development of products with specific properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related pyrazole derivatives:

Key Comparisons

Substituent Effects on Physicochemical Properties

- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to simpler pyrazole derivatives (e.g., 3,4-dimethyl-1H-pyrazole-5-carboxylic acid) . This may reduce aqueous solubility but enhance membrane permeability.

- Electron-Donating/Withdrawing Groups: Compounds like 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid feature electron-donating methoxy groups, which improve solubility but may decrease metabolic stability.

Research Findings and Data Tables

Q & A

Q. Basic

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and tautomeric forms. For example, pyrazole ring protons appear as distinct singlets (δ 6.5–8.0 ppm) .

- X-ray Crystallography: Resolves spatial arrangements, as demonstrated for 5-(4-chlorophenyl) derivatives, revealing dihedral angles between aromatic rings .

- IR Spectroscopy: Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) confirm functional groups .

How do computational models aid in predicting reaction pathways for pyrazole ring formation?

Advanced

Quantum chemical calculations (e.g., DFT) map potential energy surfaces to identify intermediates and transition states. For example, ICReDD combines computational reaction path searches with experimental validation, enabling targeted synthesis of intermediates. Validation involves comparing computed NMR chemical shifts with experimental data .

What strategies resolve discrepancies between predicted and observed spectroscopic data?

Advanced

Discrepancies in NMR chemical shifts may arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

- Solvent Correction: Using implicit solvent models (e.g., PCM) in computational simulations.

- Tautomer Analysis: Comparing computed energies of possible tautomers to identify dominant forms.

- Dynamic Effects: Incorporating molecular dynamics to account for conformational flexibility .

How does substituent electronic nature affect the acidity of the carboxylic acid moiety?

Basic

Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increase acidity by stabilizing the deprotonated form via resonance. Conversely, electron-donating groups (e.g., -OCH₃) reduce acidity. pKa values can be experimentally determined via potentiometric titration or computationally estimated using DFT .

What advanced reactor designs improve scalability in pyrazole-carboxylic acid synthesis?

Advanced

Microreactors with continuous flow systems enhance heat/mass transfer, reducing side reactions. Computational fluid dynamics (CFD) models optimize reactor geometry and flow rates. Additionally, membrane reactors enable in situ separation of byproducts, improving yield .

What are the common degradation pathways under varying storage conditions?

Basic

Degradation via hydrolysis (carboxylic acid → ester) or oxidation (pyrazole ring cleavage) is observed under high humidity or light exposure. Stability studies recommend storage at 2–8°C in inert atmospheres. Accelerated aging tests (40°C/75% RH) predict shelf life .

How can machine learning accelerate derivative library synthesis?

Advanced

Machine learning (ML) algorithms trained on reaction databases predict feasible synthetic routes and optimal conditions. High-throughput experimentation (HTE) validates ML predictions, creating feedback loops for model refinement. For example, ML models prioritizing arylboronic acid coupling partners reduce trial batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.